molecular formula C9H13NO2 B8372726 (2-cyano-4-methylpent-1-en-3-yl) acetate CAS No. 166327-69-1

(2-cyano-4-methylpent-1-en-3-yl) acetate

Cat. No.: B8372726
CAS No.: 166327-69-1
M. Wt: 167.20 g/mol
InChI Key: KQVPTMNZKDWSFF-UHFFFAOYSA-N
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Description

(2-Cyano-4-methylpent-1-en-3-yl) acetate is a specialized organic ester characterized by a branched alkene backbone substituted with a cyano (-CN) group and an acetate ester moiety. Its structure combines electrophilic (cyano) and hydrolytically labile (ester) functionalities, making it a candidate for applications in organic synthesis, agrochemicals, or specialty polymers.

Properties

CAS No.

166327-69-1

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

(2-cyano-4-methylpent-1-en-3-yl) acetate

InChI

InChI=1S/C9H13NO2/c1-6(2)9(7(3)5-10)12-8(4)11/h6,9H,3H2,1-2,4H3

InChI Key

KQVPTMNZKDWSFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=C)C#N)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-cyano-4-methylpent-1-en-3-yl) acetate can be achieved through several methods. One common approach involves the reaction of 2-cyano-4-methylpent-1-en-3-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of (2-cyano-4-methylpent-1-en-3-yl) acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product may involve techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-cyano-4-methylpent-1-en-3-yl) acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

(2-cyano-4-methylpent-1-en-3-yl) acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-cyano-4-methylpent-1-en-3-yl) acetate involves its interaction with various molecular targets. For example, in biological systems, the compound may undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The cyano group can also interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Research Findings and Implications

  • Spectroscopic Signatures : The -CN group’s electronegativity would downfield-shift adjacent protons in ¹H NMR, similar to sulfation effects observed in glycobiology studies () .
  • Limitations : Lack of experimental data (e.g., melting points, toxicity) necessitates caution in application; further studies are required.

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